molecular formula C11H11N3 B2776035 3-(4-Methylpyrimidin-2-yl)aniline CAS No. 1311317-23-3

3-(4-Methylpyrimidin-2-yl)aniline

Cat. No.: B2776035
CAS No.: 1311317-23-3
M. Wt: 185.23
InChI Key: BBFSXYFGHMYGKI-UHFFFAOYSA-N
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Description

3-(4-Methylpyrimidin-2-yl)aniline is an organic compound with the molecular formula C11H11N3 It is a derivative of aniline, where the aniline ring is substituted with a 4-methylpyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpyrimidin-2-yl)aniline typically involves the reaction of 4-methylpyrimidine with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the pyrimidine ring is activated by a leaving group, such as a halogen, and then reacted with aniline in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpyrimidin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenated derivatives can be synthesized using halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated or alkylated products.

Scientific Research Applications

3-(4-Methylpyrimidin-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: The compound can be used in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpyrimidin-4-yl)aniline
  • 4-(4-Methylpyrimidin-2-yl)aniline
  • 2-(4-Methylpyrimidin-3-yl)aniline

Uniqueness

3-(4-Methylpyrimidin-2-yl)aniline is unique due to the specific positioning of the methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-methylpyrimidin-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-5-6-13-11(14-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFSXYFGHMYGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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